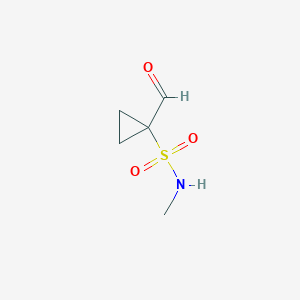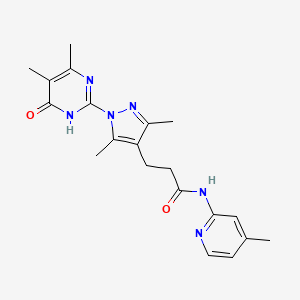![molecular formula C13H17ClN2O2S B2908446 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide CAS No. 1384534-58-0](/img/structure/B2908446.png)
2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide is an organic compound with a distinct molecular structure, characterized by the presence of a pyridine ring, a cyclobutyl group, and sulfur-containing substituents
準備方法
Synthetic routes and reaction conditions: The synthesis of 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and cyclobutyl intermediates. Key reaction steps could involve:
Halogenation: : Introduction of the chloro group to the pyridine ring.
Alkylation: : Addition of the ethylsulfanyl group to the cyclobutyl moiety.
Hydrolysis: : Formation of the hydroxy functional group.
Amidation: : Coupling of the pyridine and cyclobutyl intermediates to form the final carboxamide structure.
Industrial production methods: In an industrial setting, the production of this compound could involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial approach might also include continuous flow synthesis to improve efficiency.
Types of reactions it undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxycyclobutyl moiety.
Reduction: : Reduction reactions can alter the sulfur-containing group or the chloro substituent.
Substitution: : Nucleophilic substitution can occur at the chloro group, leading to various derivatives.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions:
Oxidation: : Reagents like KMnO₄ or CrO₃, typically under acidic conditions.
Reduction: : Hydrogenation catalysts such as Pd/C or NaBH₄.
Substitution: : Nucleophiles such as amines or thiols.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Major products formed:
Oxidation may yield ketone or aldehyde derivatives.
Reduction may form dechlorinated or desulfurized compounds.
Substitution reactions produce a variety of new functionalized derivatives.
Hydrolysis yields carboxylic acids or amines, depending on conditions.
科学的研究の応用
Chemistry: : The compound can be used as a precursor for synthesizing more complex molecules and studying reaction mechanisms involving pyridine and cyclobutyl systems.
Biology: : It may serve as a molecular probe in biological systems to study enzyme interactions and cellular pathways involving sulfur-containing compounds.
Medicine: : Potential pharmaceutical applications include its use as a scaffold for drug design, particularly targeting enzymes or receptors modulated by sulfur-containing groups.
Industry: : It can be employed in the synthesis of agrochemicals, polymer additives, or specialty chemicals due to its unique functional groups.
作用機序
The mechanism by which 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its functional groups enable it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target proteins, influencing biological pathways. Specific pathways may include modulation of sulfur metabolism or interference with pyridine-related enzymatic activities.
類似化合物との比較
Similar compounds include:
2-chloro-N-[(cyclobutyl)methyl]pyridine-3-carboxamide
N-{[2-(ethylthio)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
In comparison, 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide stands out due to the presence of the ethylsulfanyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable molecule for diverse applications in research and industry.
That's a deep dive into this compound! What sparks your curiosity about this compound?
特性
IUPAC Name |
2-chloro-N-[(2-ethylsulfanyl-1-hydroxycyclobutyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c1-2-19-10-5-6-13(10,18)8-16-12(17)9-4-3-7-15-11(9)14/h3-4,7,10,18H,2,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHJAPBFQRVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC1(CNC(=O)C2=C(N=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908367.png)
![1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2908368.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2908369.png)


![N-tert-butyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2908376.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2908378.png)



